Product packaging for GN2M3GN2-2AB(Cat. No.:)

GN2M3GN2-2AB

Cat. No.: B12094134
M. Wt: 1437.4 g/mol
InChI Key: YGGMISLMPMVBFY-UHFFFAOYSA-N
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Description

GN2M3GN2-2AB is a high-purity chemical reagent designed specifically for basic research and pharmaceutical development in controlled laboratory settings. This compound serves as a critical tool in foundational scientific studies, including the investigation of disease mechanisms and the exploration of novel biochemical pathways. Its primary research value lies in its potential to modulate specific enzymatic or cellular processes, making it a valuable candidate for use in hit-to-lead optimization stages and the development of innovative in-house assays . Researchers utilize this compound in vital R&D areas such as assay development for characterizing rare diseases, target validation studies, and high-throughput screening campaigns to identify new drug candidates. The reagent is supplied with a certificate of analysis to ensure batch-to-batch consistency and reliability in your experimental results. It is essential to note that this product is classified as For Research Use Only (RUO) . RUO products are exclusively tailored for laboratory research and are not intended for use in diagnostic procedures, medical treatments, or personal use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C57H92N6O36 B12094134 GN2M3GN2-2AB

Properties

IUPAC Name

2-[[2-acetamido-4-[3-acetamido-5-[4-[3-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexyl]amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H92N6O36/c1-17(70)60-23(9-59-22-8-6-5-7-21(22)51(58)87)34(75)46(24(74)10-64)95-54-33(63-20(4)73)42(83)47(29(15-69)93-54)96-55-45(86)48(97-57-50(44(85)38(79)28(14-68)92-57)99-53-32(62-19(3)72)41(82)36(77)26(12-66)90-53)39(80)30(94-55)16-88-56-49(43(84)37(78)27(13-67)91-56)98-52-31(61-18(2)71)40(81)35(76)25(11-65)89-52/h5-8,23-50,52-57,59,64-69,74-86H,9-16H2,1-4H3,(H2,58,87)(H,60,70)(H,61,71)(H,62,72)(H,63,73)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGMISLMPMVBFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2OCC3C(C(C(C(O3)OC4C(OC(C(C4O)NC(=O)C)OC(C(CO)O)C(C(CNC5=CC=CC=C5C(=O)N)NC(=O)C)O)CO)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)NC(=O)C)O)CO)O)O)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H92N6O36
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Methodological Advancements for Gn2m3gn2 2ab

Retrosynthetic Analysis and Strategic Disconnections for GN2M3GN2-2AB

Retrosynthetic analysis is a problem-solving technique that forms the foundation for planning the synthesis of complex organic molecules. ias.ac.in This process involves mentally deconstructing the target molecule into a series of simpler, often commercially available precursors through a series of "disconnections." ias.ac.inchemistry.coach These disconnections represent the reverse of known chemical reactions.

The process begins with the target molecule (TM) and works backward. Each disconnection breaks a bond and generates simplified precursor structures. chemistry.coach These theoretical fragments are known as "synthons," which are idealized ionic or neutral species that represent the reactive character needed. ias.ac.in For each synthon, a real-world "synthetic equivalent" is identified—a chemical reagent that can provide the desired reactivity.

For a complex target like this compound, strategic disconnections would be prioritized based on several factors:

Pattern Recognition: Identifying familiar functional group patterns or structural motifs that suggest reliable bond-forming reactions. elsevier.com

Functional Group Interconversion (FGI): Recognizing that one functional group can be converted into another to facilitate a key disconnection.

Symmetry: Exploiting molecular symmetry to reduce the number of synthetic steps.

This analytical process generates a "retrosynthetic tree" with multiple potential pathways to the target. ias.ac.in The chemist then evaluates these pathways in the forward direction to select the most efficient and practical route for laboratory execution. journalspress.com

Exploration of Convergent and Divergent Synthetic Approaches to this compound

Once a retrosynthetic analysis is complete, a broader strategy for assembling the fragments is chosen. Two primary strategies are convergent and divergent synthesis.

Divergent Synthesis: This strategy begins with a central core molecule and adds successive generations of building blocks outward, creating a branching structure. wikipedia.orgcrimsonpublishers.com While less common for the synthesis of a single complex target, a divergent approach is exceptionally powerful for creating a "library" of related compounds. Starting from a common intermediate derived from the this compound core, a multitude of different reagents could be applied to rapidly generate a family of analogs for structure-activity relationship studies. wikipedia.org

StrategyDescriptionAdvantages for this compound
Convergent Independent synthesis of key fragments followed by late-stage coupling. wikipedia.orgHigher overall yield, easier purification, flexibility in fragment optimization. taylorandfrancis.com
Divergent Synthesis proceeds outwards from a central core. wikipedia.orgEfficient for creating a library of analogs from a common intermediate.

Novel Catalytic Systems in the Elaboration of this compound

Catalysis is fundamental to modern organic synthesis, offering pathways to perform reactions with high efficiency, selectivity, and under milder conditions. nano-ntp.com For the synthesis of this compound, several classes of advanced catalytic systems would be considered for key transformations.

Transition Metal Catalysis: Catalysts based on metals like palladium, ruthenium, copper, and iron are workhorses for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net Recent advances focus on using more earth-abundant metals to improve sustainability. nano-ntp.com

Organocatalysis: This approach uses small, metal-free organic molecules to catalyze reactions, often with high stereocontrol. researchgate.net It avoids the toxicity and cost associated with many metal catalysts.

Biocatalysis: Enzymes are highly specific and efficient catalysts that operate in environmentally benign solvents like water. nih.gov They are particularly valuable for achieving high enantioselectivity.

Photoredox and Electrocatalysis: These emerging fields use light or electricity to drive chemical reactions, enabling unique transformations that are often difficult to achieve with traditional methods. nih.govmdpi.com These techniques align well with green chemistry principles by reducing the need for harsh chemical reagents. nih.gov

Green Chemistry Principles in this compound Synthesis

Green chemistry is the design of chemical products and processes that minimize the use and generation of hazardous substances. yale.edu Applying its 12 principles to the synthesis of this compound would be a primary goal.

The 12 Principles of Green Chemistry acs.orgepa.gov

Prevention: It is better to prevent waste than to treat it.

Atom Economy: Synthetic methods should maximize the incorporation of all materials into the final product.

Less Hazardous Syntheses: Use and generate substances with little or no toxicity.

Designing Safer Chemicals: Chemical products should be designed to be effective while minimizing toxicity.

Safer Solvents and Auxiliaries: Avoid or minimize the use of auxiliary substances like solvents.

Design for Energy Efficiency: Conduct reactions at ambient temperature and pressure whenever possible.

Use of Renewable Feedstocks: Use renewable rather than depleting raw materials.

Reduce Derivatives: Minimize or avoid unnecessary steps like the use of protecting groups.

Catalysis: Catalytic reagents are superior to stoichiometric reagents.

Design for Degradation: Products should break down into innocuous substances after use.

Real-time Analysis: Develop analytical methodologies for real-time monitoring to prevent pollution.

Inherently Safer Chemistry: Choose substances and forms that minimize the potential for chemical accidents.

For the synthesis of this compound, this would involve choosing reactions with high atom economy, using catalytic instead of stoichiometric reagents, minimizing the use of protecting groups, and selecting greener solvents. consensus.appopcw.org

Stereoselective Synthesis of this compound and its Enantiomers/Diastereomers

Many complex organic molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. Different stereoisomers (enantiomers or diastereomers) of a molecule can have vastly different biological activities. slideshare.net Therefore, controlling the three-dimensional arrangement of atoms during a synthesis is critical. This is known as stereoselective synthesis. wikipedia.org

Enantioselective synthesis aims to produce one enantiomer in preference to the other. wikipedia.orgDiastereoselective synthesis creates one diastereomer over another. slideshare.net Key strategies include:

Chiral Pool Synthesis: Using a readily available, enantiomerically pure natural product (like an amino acid or sugar) as a starting material.

Chiral Auxiliaries: Temporarily attaching a chiral group to the starting material to direct the stereochemical outcome of a reaction. The auxiliary is removed in a later step. ethz.ch

Asymmetric Catalysis: Using a chiral catalyst to create a chiral environment that favors the formation of one stereoisomer. This is often the most efficient method. uniurb.it

The choice of method would depend on the specific transformations required to construct the chiral centers within this compound.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity of this compound

Once a synthetic route is established, each step must be optimized to maximize the chemical yield and selectivity. fiveable.meYield is the amount of desired product obtained, while selectivity is the measure of how much of the desired product was formed compared to undesired byproducts. statease.com

Optimization is a systematic process of varying reaction parameters, including:

Temperature

Pressure

Solvent

Catalyst and catalyst loading

Concentration of reactants

Reaction time

Modern approaches to optimization often employ Design of Experiments (DoE) methodologies and machine learning algorithms to efficiently explore the vast parameter space and identify the optimal conditions with fewer experiments. patsnap.commdpi.com

Hypothetical Optimization Data for a Key Step in this compound Synthesis

Entry Base Solvent Temperature (°C) Yield (%) E:Z Selectivity
1 K₂CO₃ Toluene 80 65 85:15
2 Cs₂CO₃ THF 25 78 90:10
3 DBU CH₂Cl₂ 25 85 95:5
4 DBU Acetonitrile 25 92 >98:2

Multicomponent Reactions Incorporating this compound Precursors

Multicomponent reactions (MCRs) are processes in which three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials. tcichemicals.comtaylorandfrancis.com MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. frontiersin.orgresearchgate.net

Advanced Spectroscopic and Diffractional Probing of Gn2m3gn2 2ab S Molecular Architecture

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Elucidating GN2M3GN2-2AB's Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. acs.orgslideshare.netrsc.org It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are the starting point for the structural elucidation of this compound. These experiments provide information on the different types of proton and carbon atoms present in the molecule and their respective chemical environments.

Two-dimensional (2D) NMR techniques are then employed to establish the connectivity between atoms. Experiments like COSY (Correlation Spectroscopy) reveal proton-proton couplings, helping to piece together molecular fragments. slideshare.net For establishing longer-range connectivity, the HMBC (Heteronuclear Multiple Bond Correlation) experiment is invaluable, as it shows correlations between protons and carbons that are two or three bonds apart. acs.org In cases of highly proton-deficient molecules, more advanced techniques like ADEQUATE may be necessary to determine the carbon skeleton directly. acs.org

The stereochemistry of this compound can be investigated using NOESY (Nuclear Overhauser Effect Spectroscopy), which identifies protons that are close in space, even if they are not directly bonded. This is crucial for determining the relative configuration of stereocenters.

Illustrative ¹H NMR Data for a Hypothetical Fragment of this compound:

Chemical Shift (ppm)MultiplicityIntegrationProposed Assignment
7.25d2HAr-H
6.90d2HAr-H
4.10q2H-O-CH₂-
3.80s3H-OCH₃
1.25t3H-CH₃

Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pattern Analysis of this compound

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns. currenta.denih.gov High-resolution mass spectrometry (HRMS) can determine the molecular weight with high accuracy, allowing for the confident assignment of a molecular formula. nih.gov

Techniques like electrospray ionization (ESI) are used to gently ionize the molecule, allowing for the detection of the molecular ion. currenta.de Further structural information is obtained through tandem mass spectrometry (MS/MS). In an MS/MS experiment, the molecular ion of this compound is isolated and then fragmented. The resulting fragment ions provide clues about the molecule's structure, as the fragmentation patterns are often characteristic of specific functional groups and structural motifs. waters.comwhitman.edu By analyzing these fragmentation pathways, the connectivity of the molecule can be confirmed, complementing the data obtained from NMR spectroscopy.

Exemplary Fragmentation Data for this compound:

Precursor Ion (m/z)Fragment Ions (m/z)Proposed Neutral Loss
450.23407.21C₂H₅O
450.23393.19C₃H₇O
450.23330.15C₇H₅O₂

Solid-State Structural Determination of this compound via X-ray Crystallography

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.orgwikipedia.org This method involves directing a beam of X-rays onto a single crystal of this compound. The regular arrangement of atoms in the crystal diffracts the X-rays, producing a unique diffraction pattern. libretexts.orgyoutube.com

Hypothetical Crystallographic Data for this compound:

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.25
b (Å)8.54
c (Å)15.78
β (°)98.5
Volume (ų)1365.2

Vibrational Spectroscopy (Infrared and Raman) for Probing this compound's Intramolecular Dynamics

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. azooptics.comcas.cz These vibrations are related to the stretching and bending of chemical bonds and are characteristic of the functional groups present in the molecule.

IR spectroscopy measures the absorption of infrared radiation by the molecule, while Raman spectroscopy involves the inelastic scattering of monochromatic light. cas.cz These two techniques are often complementary. By analyzing the vibrational spectrum of this compound, the presence of specific functional groups can be confirmed. Furthermore, subtle shifts in vibrational frequencies can provide insights into the molecule's conformation and intermolecular interactions, such as hydrogen bonding. acs.orgku.edu

Chiroptical Spectroscopic Methods (e.g., Circular Dichroism) for Asymmetric this compound Derivatives

For chiral molecules, chiroptical spectroscopy provides crucial information about their stereochemistry. saschirality.org Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov

If this compound or its derivatives are chiral, their CD spectra will show characteristic positive or negative bands corresponding to electronic transitions. researchgate.net These spectra are highly sensitive to the molecule's three-dimensional structure and can be used to determine the absolute configuration of stereocenters, often by comparing experimental spectra with those predicted by quantum chemical calculations. researchgate.netrsc.org This technique is particularly valuable for studying the conformation of molecules in solution.

Advanced Electron Microscopy Techniques for Supramolecular Assemblies of this compound

If this compound has the ability to self-assemble into larger, ordered structures, advanced electron microscopy techniques can be used to visualize these supramolecular assemblies. escholarship.org Transmission electron microscopy (TEM) can provide direct images of the assembled structures, revealing their morphology and size. acs.org

Cryo-electron microscopy (cryo-TEM) is a particularly powerful technique where the sample is rapidly frozen, preserving the native structure of the assemblies in solution. nih.gov This allows for high-resolution imaging of complex architectures, such as fibers, sheets, or vesicles, formed by the self-assembly of this compound. researchgate.net For three-dimensional visualization, electron tomography can be employed to reconstruct the 3D structure of these assemblies from a series of 2D images. tuni.fi

Computational and Theoretical Frameworks for Gn2m3gn2 2ab

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical (QC) calculations are fundamental to understanding the electronic structure and reactivity of complex carbohydrates. computabio.com These methods, which include ab initio quantum chemistry calculations and semiempirical quantum chemistry methods, provide deep insights at the molecular level that are often inaccessible through experimental means alone. computabio.comnih.gov

One of the primary applications of QC in glycan research is the prediction of reaction pathways and mechanisms. computabio.com By calculating the energetics of different reaction steps, identifying transition states, and determining reaction rates, researchers can elucidate the complex processes of glycosylation and other carbohydrate reactions. computabio.comntu.edu.sg

Key areas of investigation using quantum chemical calculations include:

Electronic Structure: Methods like Hartree-Fock and density functional theory are used to calculate the electronic structure and properties of carbohydrates. computabio.com

Reaction Mechanisms: QC calculations help in predicting the pathways of carbohydrate reactions by determining the energetics of reaction steps and identifying transition states. computabio.com

Carbohydrate Catalysis: The mechanisms of carbohydrate-catalyzed reactions are studied using quantum chemistry to understand the role of these molecules as either catalysts or substrates. computabio.com

Molecular Dynamics Simulations for Conformational Space Exploration

Due to their inherent flexibility, glycans can adopt a vast number of three-dimensional structures, a feature essential for their biological functions. jst.go.jpresearchgate.net Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational space of these complex biomolecules at an atomic resolution. jst.go.jpnih.gov

MD simulations provide insights into the dynamic nature of glycans, which is often difficult to capture through experimental methods alone. jst.go.jpresearchgate.net These simulations can reveal the various 3D structures of not only isolated glycans but also of glycoconjugates and glycan-protein complexes. jst.go.jp The application of enhanced sampling techniques in MD simulations has been particularly valuable in overcoming the challenges posed by the complexity and flexibility of glycan structures. jst.go.jp

Recent advancements in MD simulations include the development of specialized force fields, such as the CHARMM carbohydrate force field, which has been refined to better model glycoproteins. nih.gov Tools like the CHARMM-GUI Glycan Reader have also been developed to facilitate the construction of glycoprotein (B1211001) geometries for simulation studies. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity. wikipedia.org In the context of glycans and their analogs, QSAR modeling is used to predict their biological activities based on their physicochemical properties and molecular descriptors. wikipedia.org

The development of a QSAR model involves several key steps:

Data Set Collection: A dataset of molecules with known biological activities is compiled.

Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. nih.govmdpi.com

Model Validation: The predictive power of the model is rigorously evaluated to ensure its reliability. wikipedia.org

QSAR models have been successfully applied to predict various activities of polysaccharides, including their antioxidant properties. nih.gov These models can help in identifying the key structural features that are critical for a particular biological activity, thereby guiding the design of new and more potent analogs. nih.govmdpi.com

Prediction of Spectroscopic Signatures

Computational methods play a crucial role in predicting the spectroscopic signatures of glycans, which is essential for their identification and characterization. maynoothuniversity.ie Quantum mechanical (QM) calculations are particularly important for the prediction of spectroscopic properties. maynoothuniversity.ie

Recent advancements have seen the integration of deep learning and other machine learning techniques with experimental data to enhance the prediction and interpretation of glycan spectra. researchgate.netbeilstein-journals.orgsoton.ac.uk For instance, deep neural networks have been trained to classify glycan structures based on their mass spectrometry and infrared spectroscopy data. beilstein-journals.orgsoton.ac.uk

These computational approaches are becoming increasingly vital in the field of glycomics for several reasons:

They can help to annotate the vast amount of data generated by high-throughput glycomics experiments. researchgate.net

They can aid in the identification of novel glycan structures. researchgate.net

They provide a means to understand the complex fragmentation patterns observed in tandem mass spectrometry. researchgate.net

Mechanistic Computational Studies of Reactions

Understanding the mechanisms of reactions involving glycans, such as glycosylation, is a central theme in glycochemistry. ntu.edu.sg Computational methods, particularly quantum mechanics (QM) and hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approaches, have become indispensable tools for these mechanistic investigations. ntu.edu.sgbohrium.com

These computational studies can provide detailed insights into the transition states and intermediates of glycosylation reactions, which are often difficult to characterize experimentally. ntu.edu.sg By elucidating the reaction mechanisms, researchers can rationally design more efficient glycosyl donors and acceptors for chemical synthesis. ntu.edu.sg

Computational approaches have been instrumental in:

Rationalizing the stereoselectivity of glycosylation reactions. ntu.edu.sg

Investigating the role of catalysts in promoting specific reaction outcomes. ntu.edu.sg

Understanding the influence of different functional groups on reaction pathways. ntu.edu.sg

Density Functional Theory (DFT) Applications for Understanding Bonding

Density Functional Theory (DFT) is a powerful quantum mechanical method that is widely used to study the electronic structure and bonding in molecules, including complex carbohydrates. researchgate.netstenutz.eu DFT calculations provide valuable information about the nature of chemical bonds, such as the glycosidic bonds that link monosaccharide units together. researchgate.netstenutz.eu

DFT calculations have been used to:

Optimize the geometries of various conformers of disaccharides and oligosaccharides. researchgate.net

Calculate the relative energies of different conformers to determine the most stable structures. researchgate.net

Investigate the nature of intramolecular hydrogen bonding and its effect on glycan conformation. nih.gov

Predict spectroscopic parameters, such as NMR coupling constants, which can be compared with experimental data to validate the computed structures. stenutz.eu

Mechanistic Insights into the Interactions of Gn2m3gn2 2ab

Investigation of Non-Covalent Interactions of GN2M3GN2-2AB with Model Chemical Systems

To understand the behavior of a compound like this compound, a primary area of investigation would be its non-covalent interactions. These interactions, which include hydrogen bonding, van der Waals forces, electrostatic interactions, and hydrophobic effects, govern how the molecule interacts with its environment, such as solvents or biological receptors. wikipedia.org Research in this area would typically involve computational modeling to predict interaction sites and energies, as well as experimental techniques like NMR spectroscopy, isothermal titration calorimetry (ITC), or surface plasmon resonance (SPR) to quantify binding affinities with model systems (e.g., lectins, antibodies, or other proteins). The goal would be to build a comprehensive map of its interaction potential.

Elucidation of Catalytic Principles Mediated by this compound in Organic Transformations

While complex glycans are not typically catalysts in the same way enzymes are, they can influence reaction environments. An investigation into the potential catalytic role of this compound would explore whether it could act as a scaffold, bringing reactants into proximity, or if its functional groups could participate in acid-base or other forms of catalysis in specific organic transformations. This would likely involve screening the compound against a variety of reactions and using kinetic studies to determine if it influences reaction rates. Mechanistic probes and computational studies would be essential to elucidate any observed catalytic effects.

Photophysical and Photochemical Processes of this compound

If, as hypothesized, this compound contains a fluorescent label like 2-aminobenzamide, its photophysical properties would be of significant interest. Photophysics describes how a molecule absorbs and emits light without undergoing a chemical change. libretexts.org Key parameters to be determined would include its absorption and emission spectra, quantum yield, and fluorescence lifetime. Techniques such as UV-Vis and fluorescence spectroscopy would be employed. libretexts.org Photochemical processes, where light absorption leads to a chemical reaction, would also be investigated to understand the molecule's stability under irradiation and its potential use in applications like photosensitization or photolabeling. researchgate.net

Redox Chemistry and Electron Transfer Mechanisms Involving this compound

The potential for this compound to participate in redox reactions would be another crucial area of study. This involves determining its oxidation and reduction potentials, typically using electrochemical methods like cyclic voltammetry. Understanding its redox chemistry is vital for assessing its stability in different chemical environments and its potential to interact with redox-active species in biological systems. nih.gov Studies would aim to identify which parts of the molecule are susceptible to oxidation or reduction and the mechanisms of any electron transfer processes it might mediate. nih.govnih.gov

Kinetics and Thermodynamics of Reactions Involving this compound

Finally, a complete understanding of this compound would require a thorough analysis of the kinetics and thermodynamics of its reactions. youtube.com Thermodynamic studies would determine the equilibrium constants and changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for its binding interactions or any chemical transformations it undergoes. Kinetic studies would focus on reaction rates, determining rate constants and activation energies to reveal the energy barriers of these processes. youtube.com This information is fundamental to predicting the compound's behavior over time and under different conditions.

Derivatization Strategies and Analogue Synthesis of Gn2m3gn2 2ab

Design Principles for Modifying the GN2M3GN2-2AB Core Structure

The design of modifications for a complex molecule like this compound necessitates a strategic approach, considering the inherent reactivity of its functional groups and linkages. The core structure, as indicated by its IUPAC name and description as a glycoside, likely contains numerous hydroxyl (-OH) groups on its sugar residues and potentially amide (-NHC=O) functionalities. Additionally, the glycosidic bonds linking the monosaccharide units are susceptible to hydrolysis under certain conditions nih.govlibretexts.org.

Key design principles include:

Functional Group Reactivity: Hydroxyl groups are versatile sites for derivatization through esterification, etherification, or oxidation solubilityofthings.combyjus.com. Amide groups can also undergo modifications, though they are generally more stable than esters nih.govdrughunter.com. Glycosidic linkages can be modified to increase stability or altered to create analogues nih.govrsc.org.

Regioselectivity and Chemoselectivity: With multiple similar functional groups (e.g., hydroxyls), achieving regioselective modification (targeting a specific position) or chemoselective modification (targeting one type of functional group over another) is a significant challenge. This often requires the use of protecting group strategies or the development of highly specific reagents and catalysts acs.orgresearchgate.net.

Structure-Activity Relationship (SAR) Studies: Modifications are guided by the goal of understanding how structural changes impact biological activity or physicochemical properties. This iterative process involves synthesizing analogues and evaluating their performance.

Synthesis of Structurally Diverse this compound Derivatives and Homologs

The synthesis of diverse derivatives and homologues of this compound involves targeted chemical transformations.

Modification of Hydroxyl Groups: Hydroxyl groups can be readily derivatized through esterification (e.g., acetylation, benzoylation) or etherification (e.g., methylation, silylation) to alter solubility, lipophilicity, and stability nih.govbyjus.comresearchgate.net. Selective protection and deprotection strategies are often employed to modify specific hydroxyl groups.

Modification of Amide Groups: While generally more stable, amide functionalities can be modified, for instance, through N-alkylation or by exploring amide bioisosteres nih.govdrughunter.com.

Glycosidic Linkage Modification: The O-glycosidic linkage, susceptible to hydrolysis, can be replaced with more stable linkages such as C-glycosides, N-glycosides, or those involving sulfur or selenium, to enhance metabolic stability nih.govrsc.org.

Homologation: Extending the carbohydrate chains or altering the aglycone moiety can lead to homologues with potentially different biological activities or pharmacokinetic profiles.

Chemo-enzymatic Synthesis: For complex glycans, chemo-enzymatic approaches, combining chemical synthesis with enzymatic transformations (e.g., using glycosyltransferases), offer powerful routes to generate structurally defined and diverse analogues acs.orgresearchgate.net.

Table 1: Illustrative Derivatization Strategies for this compound

Modification TypeTarget Functional GroupExample Reagent/MethodPotential Outcome
AcetylationHydroxyl (-OH)Acetic anhydride/PyridineIncreased lipophilicity, protection of hydroxyls
MethylationHydroxyl (-OH)Methyl iodide/Base (e.g., NaH)Increased lipophilicity, altered H-bonding capacity
EsterificationHydroxyl (-OH)Acid chloride/BaseProdrug formation, altered solubility
Amide BioisosterismAmide (-NHC=O)Heterocyclic replacementImproved metabolic stability, altered electronic properties
Glycosidic Linkage SwapO-Glycosidic BondC-glycosylation, N-glycosylationEnhanced hydrolytic stability

Generation of Libraries of this compound Analogues for Academic High-Throughput Screening

To efficiently explore the chemical space around this compound, combinatorial synthesis and library generation are invaluable. These methods allow for the rapid assembly of a large number of structurally related compounds.

Combinatorial Synthesis: Techniques such as split-and-pool synthesis or iterative glycosylation can be employed to build diverse libraries. For complex carbohydrates, this often involves coupling various monosaccharide building blocks in a controlled manner nih.govcapes.gov.brnih.govscielo.br.

Glycan Array Technology: Synthesized or isolated glycans, often derivatized for immobilization, can be arrayed on surfaces for high-throughput screening against lectins, antibodies, or other glycan-binding proteins nih.gov.

Automated Synthesis: Advances in automated synthesizers can accelerate the production of complex oligosaccharide libraries, increasing throughput and reproducibility.

Table 2: Conceptual Design of a this compound Analogue Library

Library ComponentVariation StrategyNumber of Variants
Monosaccharide Unit 1Variation of monosaccharide type (e.g., glucose, galactose, mannose, N-acetylglucosamine)5-10
Glycosidic Linkage TypeVariation of linkage position (e.g., α-1,4 vs. α-1,6) and anomeric configuration (α vs. β)3-5
Terminal ResidueModification of terminal sugar or aglycone; introduction of functional tags for array immobilization10-20
Hydroxyl Group ProtectionSelective acetylation, benzoylation, or silylation of specific hydroxyl groups3-5
Total Hypothetical Library Size (Product of variations, e.g., 5 x 3 x 10 x 3 = 450 unique analogues)~450+

Bioisosteric Replacements within the this compound Scaffold for Research Probes

Bioisosterism involves replacing a functional group or molecular fragment with another that possesses similar physical or chemical properties, aiming to retain or improve biological activity while altering pharmacokinetic or safety profiles nih.govdrughunter.comdrughunter.comnih.govwikipedia.org. For this compound, potential bioisosteric replacements could target:

Hydroxyl Groups: Replacement with amino (-NH2), thiol (-SH), or even fluorine atoms can alter hydrogen bonding capabilities, polarity, and metabolic susceptibility drughunter.comresearchgate.net.

Amide Groups: Heterocycles like 1,2,3-triazoles, oxadiazoles, or imidazoles are known to mimic the hydrogen bonding and planarity of amides, often conferring improved metabolic stability nih.govdrughunter.com.

Glycosidic Linkages: Replacing the oxygen atom in the O-glycosidic linkage with nitrogen (N-glycoside), carbon (C-glycoside), sulfur, or selenium can significantly enhance resistance to enzymatic and chemical hydrolysis, thereby increasing stability and bioavailability nih.govrsc.org.

Table 3: Bioisosteric Replacements for this compound Functional Groups

Original GroupBioisosteric ReplacementRationale for Replacement
Hydroxyl (-OH)Amino (-NH2)Altered H-bonding, potential for charge at physiological pH
Hydroxyl (-OH)Fluorine (-F)Increased metabolic stability, altered lipophilicity
Amide (-NHC=O)1,2,4-OxadiazoleMimics H-bonding, improved metabolic stability
Amide (-NHC=O)1,2,3-TriazoleMimics H-bonding, improved metabolic stability, resistance to hydrolysis
O-Glycosidic LinkageC-Glycosidic LinkageGreatly enhanced resistance to hydrolysis
O-Glycosidic LinkageN-Glycosidic LinkageIncreased hydrolytic stability

Prodrug and Pro-Tide Strategies for this compound (in a chemical, not clinical, context)

Prodrug strategies involve chemically modifying a drug molecule to improve its physicochemical properties, such as solubility, permeability, and stability, without altering its intrinsic pharmacological activity until it is released in vivo cambridgemedchemconsulting.comhyphadiscovery.comijpsonline.comannualreviews.org. For a polar molecule like this compound, prodrug approaches could focus on:

Masking Polar Groups: Esterification or etherification of hydroxyl groups with lipophilic moieties can increase membrane permeability. For instance, introducing alkoxycarbonyl groups can mask charges and enhance absorption mdpi.com.

Improving Solubility: Conjugating polar groups like phosphates, amino acid esters, or sugars to the parent molecule can enhance aqueous solubility ijpsonline.comannualreviews.org.

Carrier-Linked Prodrugs: Attaching the this compound scaffold to a soluble or permeable carrier molecule via a cleavable linker is another strategy.

Pro-Tide Strategies: While typically applied to nucleotides, the concept of masking polar functionalities to improve delivery could be conceptually extended to other polar molecules, although specific "pro-tide" strategies for glycosides are less common than general prodrug approaches.

Table 4: Hypothetical Prodrug Strategies for this compound

Prodrug Strategy TypeModification SiteChemical Modification ExampleRationale
Ester ProdrugHydroxyl groupsEsterification with a short-chain fatty acid (e.g., acetate)Increased lipophilicity, improved membrane permeability
Phosphate ProdrugHydroxyl groupsPhosphorylationEnhanced aqueous solubility, potential for enzymatic cleavage
Amino Acid ConjugateHydroxyl groups (via linker)Conjugation with a small amino acid esterImproved absorption via peptide transporters, enhanced solubility
Lipophilic MaskingHydroxyl groupsIntroduction of alkoxycarbonyl groupsTransient masking of polarity, enhanced passive diffusion across membranes

The chemical derivatization and analogue synthesis of this compound offer a robust platform for exploring its biological potential. By strategically modifying its numerous hydroxyl groups, amide functionalities, and glycosidic linkages, researchers can fine-tune its physicochemical properties, enhance its stability, and generate diverse libraries for high-throughput screening. Bioisosteric replacements and prodrug strategies are particularly powerful tools for optimizing its pharmacological profile, paving the way for its potential application as a valuable research probe or a lead compound in drug discovery. The complexity of its structure necessitates advanced synthetic methodologies, including chemo-enzymatic approaches and combinatorial chemistry, to access the breadth of its derivative space.

Compound List:

this compound

Advanced Applications and Research Paradigms Utilizing Gn2m3gn2 2ab

GN2M3GN2-2AB as a Probe in Chemical Biology Research

In the field of chemical biology, small molecules are utilized as probes to study and manipulate biological systems. nih.govnih.gov These tools help in understanding complex cellular processes, identifying new drug targets, and validating the function of proteins. nih.gov A hypothetical compound like "this compound," if developed as a chemical probe, would be designed to interact specifically with a biological target, such as an enzyme or receptor, to elucidate its role in signaling pathways or disease mechanisms. nih.gov

Integration of this compound into Supramolecular Assemblies and Frameworks

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The integration of a novel compound into such assemblies could lead to the creation of new materials with unique properties. For instance, the self-assembly of iridium(III) complexes has been shown to form controllable one-, two-, and three-dimensional structures, such as nanofibers, nanosheets, and nanoblocks. rsc.org A specifically designed molecule could be incorporated into these frameworks to tailor their optical, electronic, or catalytic properties. rsc.org

Potential in Material Science: Incorporation of this compound into Polymeric Systems or Nanostructures

The incorporation of functional molecules into polymers and nanostructures is a key area of material science. This approach can be used to develop advanced materials for a wide range of applications, including drug delivery, electronics, and catalysis. If a compound were to be integrated into such systems, its unique chemical properties would be imparted to the bulk material.

This compound in Heterogeneous and Homogeneous Catalysis and Reaction Design

Catalysis is a fundamental pillar of modern chemistry, enabling the efficient and selective synthesis of chemical compounds. A novel molecule could potentially serve as a catalyst in either a homogeneous (dissolved in the reaction mixture) or heterogeneous (in a different phase from the reactants) system. The design of such a catalyst would focus on creating an active site that can accelerate a specific chemical transformation.

This compound in Advanced Chemical Sensing Platforms and Analytical Methodologies

Chemical sensors are devices that detect and respond to specific chemical species. A compound with selective binding properties could be used as the recognition element in a sensor. Upon interaction with the target analyte, the compound would produce a measurable signal, such as a change in color or fluorescence, allowing for quantitative detection.

Application of this compound in Photoredox Catalysis and Sustainable Chemical Transformations

Photoredox catalysis utilizes light energy to drive chemical reactions, often under mild and environmentally friendly conditions. sigmaaldrich.com A novel compound could be designed to act as a photocatalyst, absorbing light and initiating single-electron transfer processes to facilitate a wide range of synthetic transformations. sigmaaldrich.com This approach is highly valuable for developing more sustainable chemical processes in industries such as pharmaceuticals and agrochemicals. sigmaaldrich.com

Future Directions and Emerging Research Avenues for Gn2m3gn2 2ab

Integration of Artificial Intelligence and Machine Learning in GN2M3GN2-2AB Research

There is no available research on the integration of AI and machine learning specifically for a compound designated this compound.

Multiscale Modeling Approaches for Complex Systems Involving this compound

No published studies or data could be found regarding multiscale modeling of systems involving this compound.

Sustainable Synthesis and Lifecycle Assessment of this compound

Information on the synthesis, sustainable or otherwise, or any lifecycle assessment for this compound is not available in the public domain.

Challenges and Opportunities in the Academic Exploration of this compound

As there is no apparent academic exploration of this compound, the challenges and opportunities remain undefined.

Development of Advanced Analytical Methods for Detection and Quantification of this compound in Research Matrices

There are no documented analytical methods for the detection and quantification of a compound with this name.

Due to the lack of any scientific information on "this compound," providing data tables or detailed research findings is not feasible. It is recommended to verify the compound's name or designation, as it may be a typographical error, an internal code not in public use, or a hypothetical substance.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.